molecular formula C4H7FO2 B1448582 trans-4-Fluorotetrahydrofuran-3-ol CAS No. 1793113-98-0

trans-4-Fluorotetrahydrofuran-3-ol

Cat. No.: B1448582
CAS No.: 1793113-98-0
M. Wt: 106.1 g/mol
InChI Key: INQHWCYKASVEQT-QWWZWVQMSA-N
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Description

Trans-4-Fluorotetrahydrofuran-3-ol: is an organic compound with the molecular formula C4H7FO2 and a molecular weight of 106.1 g/mol . It is a fluorinated derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The presence of a fluorine atom and a hydroxyl group in the molecule makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-4-Fluorotetrahydrofuran-3-ol can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 4-fluorobutanol, with an appropriate reagent to introduce the tetrahydrofuran ring. Another method includes the ring-opening of epoxides followed by fluorination and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Fluorotetrahydrofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated ketones, while reduction can produce various tetrahydrofuran derivatives .

Scientific Research Applications

Trans-4-Fluorotetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4-Fluorotetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

    Tetrahydrofuran (THF): A non-fluorinated analog used as a solvent and reagent in organic synthesis.

    4-Fluorobutanol: A precursor in the synthesis of trans-4-Fluorotetrahydrofuran-3-ol.

    2,2,5,5-Tetramethyloxolane (TMO): A bio-derivable alternative to traditional solvents.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and physical properties. These features make it a versatile intermediate in various synthetic applications and enhance its potential in scientific research .

Properties

IUPAC Name

(3R,4R)-4-fluorooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQHWCYKASVEQT-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793113-98-0
Record name rac-(3R,4R)-4-fluorooxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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